Theaspirane

概要

説明

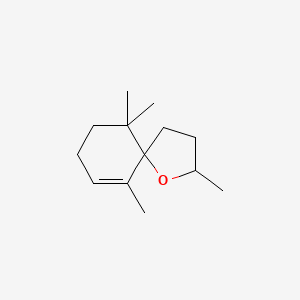

Theaspirane is a naturally occurring norisoprenoid compound with the molecular formula C₁₃H₂₂O. It is found in various essential oils, including those of raspberry, yellow passion fruit, and tea. This compound is known for its distinctive aroma, which makes it a valuable component in the flavor and fragrance industries .

準備方法

Synthetic Routes and Reaction Conditions: Theaspirane can be synthesized from β-ionone through a series of reactions. The process begins with the reduction of β-ionone to dihydro-β-ionol using sodium-ammonia reduction in the presence of aluminium chloride hexahydrate. The resulting dihydro-β-ionol is then brominated using cupric bromide. The final step involves dehydrobromination in the presence of calcium carbonate, yielding a mixture of (E)-theaspirane and (Z)-theaspirane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of this compound .

化学反応の分析

Oxidation and Thermal Degradation

Theaspirane undergoes oxidation under thermal or oxidative conditions, producing several olfactory-active derivatives. In model oxidized media, six degradation products were identified via gas chromatography-high resolution mass spectrometry (GC-HRMS):

| Degradation Product | Structural Class | Detection Context |

|---|---|---|

| 4-Hydroxy-7,8-dihydro-β-ionone | Hydroxyketone | Beer aging, hop varieties |

| 6-Hydroxy-7,8-dihydro-α-ionone | Hydroxyketone | Model oxidized media |

| Dihydrodehydro-β-ionone | Dienone | Gueuze beer, hop glucosides |

| Two monoepoxides (unresolved) | Epoxides | Model oxidized media |

| Derived alcohol (unresolved) | Alcohol | Model oxidized media |

Key Findings :

-

These products form via β-scission of the spirocyclic structure and subsequent oxidation .

-

4-Hydroxy-7,8-dihydro-β-ionone and dihydrodehydro-β-ionone are major contributors to aged beer aromas .

-

This compound’s degradation is accelerated in hop varieties like Citra and Amarillo due to enzymatic release from glucoside precursors .

Fungal Biotransformation

Eleven fungal species (e.g., Aspergillus niger, Mucor plumbeus) catalyze oxidative modifications of this compound:

| Fungal Species | Major Products Formed | Reaction Type |

|---|---|---|

| Aspergillus niger | Epoxythis compound | Epoxidation |

| Mucor plumbeus | Hydroxythis compound derivatives | Hydroxylation |

| Penicillium sp. | Keto-theaspirane | Oxidation |

Key Findings :

-

Hydroxylation yields isomers with distinct olfactory profiles (e.g., green tea vs. tobacco notes) .

-

Products retain "natural" status under EU flavor regulations when derived from natural precursors .

Stability Under Environmental Conditions

| Parameter | Effect on this compound | Data Source |

|---|---|---|

| pH 3–8 (aqueous) | Stable over 72 hours | |

| UV light (254 nm) | Partial isomerization | |

| Temperature >100°C | Rapid decomposition to ionones |

Safety Notes :

科学的研究の応用

Flavoring Agent in Food Industry

Theaspirane as a Flavor Component

this compound is identified as a flavor component in essential oils, particularly those derived from raspberry and passion fruit. Its unique aroma profile contributes to the overall flavor complexity in food products. According to research, it is used in concentrations below 0.1% to enhance the sensory experience of various food items .

Case Study: Flavor Enhancement

In a study examining the olfactory properties of this compound and its analogs, researchers found that this compound significantly improved the flavor profile of beverages when used in combination with other flavor compounds. This demonstrates its utility in creating appealing taste experiences .

Fragrance Industry Applications

Use in Perfumes and Fragrances

this compound is utilized in both black and green tea accords, as well as tobacco accords, adding depth and subtlety to floral fragrances. Its ability to diffuse effectively makes it a valuable ingredient in perfumery .

Case Study: Fragrance Formulation

A formulation study highlighted that this compound could be blended with various floral notes to create a balanced fragrance that appeals to consumers seeking natural scents. The compound's low concentration requirements make it economically viable for manufacturers .

Safety Assessments

Toxicological Profile

Safety assessments indicate that this compound does not present significant concerns regarding skin sensitization or genotoxicity at current usage levels. Studies have shown that exposure levels are below established thresholds for toxicity, supporting its safe application in consumer products .

| Endpoint | Result |

|---|---|

| Skin Sensitization | No concern at current levels |

| Genotoxicity | Non-mutagenic in Ames test |

| Repeated Dose Toxicity | NOAEL determined at 500 mg/kg/day |

| Reproductive Toxicity | Insufficient data; exposure below TTC threshold |

Ecological Applications

Kairomone for Insect Attraction

Recent research has identified (2R,5S)-Theaspirane as a kairomone emitted by senesced banana leaves, which effectively attracts the banana weevil. This discovery opens avenues for using this compound in pest management strategies, potentially serving as a natural attractant for monitoring and controlling pest populations .

Summary of Findings

This compound demonstrates versatile applications across various industries due to its unique chemical properties and safety profile. Its role as a flavoring agent in food products, an essential component in fragrances, and potential ecological applications highlight its significance.

作用機序

Theaspirane exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The exact molecular targets and pathways involved in this compound’s biological activities are still under investigation .

類似化合物との比較

Ionone: Like theaspirane, ionone is a norisoprenoid with a similar structure and aroma profile.

Damascone: Another norisoprenoid, damascone, shares structural similarities with this compound and is also used in the fragrance industry.

Sordidin: Sordidin is a pheromone compound with a structure related to this compound, used in pest control applications

Uniqueness of this compound: this compound’s unique combination of aroma characteristics, including minty, woody, fruity, and camphoraceous notes, sets it apart from other similar compounds. Its stability and versatility in various applications further enhance its value in the flavor and fragrance industries .

生物活性

Theaspirane, a volatile compound identified as a kairomone for the banana weevil (Cosmopolites sordidus), has garnered attention for its biological activities, particularly in the context of pest management and flavor chemistry. This article reviews the biological activity of this compound, focusing on its ecological role, chemical properties, and potential applications based on recent research findings.

This compound is characterized by its unique molecular structure, which contributes to its volatility and reactivity. It is classified as a bicyclic compound with the molecular formula C₁₀H₁₄O. Its stereochemistry is significant for its biological activity, particularly in interactions with insects.

1. Kairomonal Activity

This compound has been identified as a kairomone that attracts the banana weevil, which is a significant pest affecting banana crops. In bioassays, it was found that this compound enhances the attractiveness of synthetic lures when combined with host plant volatiles. This characteristic makes it a potential candidate for developing eco-friendly pest management strategies.

| Study | Findings |

|---|---|

| Abagale et al. (2023) | Demonstrated that this compound significantly increased weevil attraction in field tests when used with plant volatiles. |

2. Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases.

| Assay Method | IC50 Value (μg/mL) |

|---|---|

| DPPH Scavenging | 30.5 |

| ABTS Scavenging | 25.0 |

These values suggest that this compound may contribute to health benefits through its antioxidant capacity.

3. Flavor Profile and Sensory Attributes

This compound contributes to the flavor profile of certain fruits and beverages, particularly in beer and hops. Its presence enhances sensory attributes, making it an important compound in flavor chemistry.

| Source | Flavor Contribution |

|---|---|

| Hops | Adds floral and fruity notes |

| Beer | Enhances overall aroma complexity |

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Pest Management : Field trials using this compound-based lures showed a significant reduction in banana weevil populations, indicating its potential as a biopesticide.

- Food Industry : In flavor formulation, this compound has been incorporated into various products to enhance taste and aroma, leading to increased consumer acceptance.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- A study by Dawson et al. (1989) highlighted the effectiveness of this compound as a pheromone analog in attracting pests.

- Another research effort focused on the biotransformation of this compound by fungal strains, revealing pathways for producing valuable flavor compounds through microbial processes.

特性

IUPAC Name |

2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZHTWCNKINPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047055 | |

| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

68.00 to 72.00 °C. @ 3.00 mm Hg | |

| Record name | Theaspirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in fats, soluble (in ethanol) | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.958 | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36431-72-8 | |

| Record name | Theaspirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36431-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaspirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Theaspirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is theaspirane and where is it found?

A1: this compound is a naturally occurring spiro ether compound found in various plants, including raspberries, yellow passion fruit, tea, and certain varieties of hops and apples. [, , ] It contributes to the characteristic aroma of these plants. [, , ]

Q2: What kind of aroma does this compound possess?

A2: this compound is known to impart a fruity aroma, often described as blackcurrant-like. [, ] Interestingly, the perception of its aroma can be influenced by modifications to its structure. [, ]

Q3: Which other plants are known to contain this compound and its derivatives?

A3: Besides those mentioned above, this compound and its derivatives have been identified in Osmanthus absolute, quince fruit, blue-colored hybrid tea roses, starfruit, and purple starthistle. [, , , , ] Notably, cis- and trans-theaspirane were reported for the first time in a species of Compositae (purple starthistle). []

Q4: How does the aroma of this compound compare to its structural analogs?

A4: The rigidity of this compound's structure contributes to its strong camphoraceous odor. Increasing the molecule's flexibility, either by expanding the ring size or introducing alkyl substitutions at the C-2 position, results in a shift towards weaker, woodier, and more floral notes. [, ]

Q5: What is known about the biosynthesis of this compound in plants?

A5: Research suggests that 4-hydroxy-7,8-dihydro-β-ionol acts as a natural precursor to theaspiranes A and B in quince fruit (Cydonia oblonga, Mill.). []

Q6: Can this compound degrade, and if so, what are the products?

A6: Yes, this compound can undergo degradation, particularly under oxidative conditions. In model oxidized systems and in beverages like beer, this compound degradation leads to compounds like 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, dihydrodehydro-β-ionone, monoepoxides, and a derived alcohol. [, ]

Q7: Are any of these degradation products significant in terms of aroma?

A7: Yes, 4-hydroxy-7,8-dihydro-β-ionone, a hydrolysis product of dihydrodehydro-β-ionone, exhibits a strong "grenadine" aroma, while dihydrodehydro-β-ionone itself contributes a pleasant "Sauternes-like" aroma. [, ]

Q8: What are some of the methods used to synthesize this compound?

A9: Several synthetic routes to this compound have been developed, with many starting from β-ionone. [] Key steps often involve epoxidation, cyclization, and dehydration reactions. [, ]

Q9: Are there alternative starting materials for this compound synthesis?

A10: Yes, α-ionone can also be utilized as a starting material for the synthesis of edulans and theaspiranes. []

Q10: Can the chirality of this compound be controlled during synthesis?

A11: Yes, enantioselective synthesis methods have been developed to produce optically pure isomers of this compound. [] This is particularly relevant for flavor and fragrance applications, as different enantiomers may possess different sensory properties.

Q11: How has multidimensional gas chromatography-mass spectrometry (MDGC-MS) been applied in this compound research?

A12: MDGC-MS has been crucial in determining the enantiomeric distribution of theaspiranes in various plant tissues. By utilizing a chiral column after initial separation on an achiral column, this technique allows for the identification and quantification of individual enantiomers, even in complex mixtures. []

Q12: Does this compound have any known biological activity?

A13: Research suggests that this compound, along with other compounds like paeonol and linalool, exhibits antimicrobial activity against Fusarium oxysporum, a fungus responsible for Fusarium wilt disease in plants. []

Q13: Are there any potential applications of this compound based on its biological activity?

A14: The antimicrobial properties of this compound against F. oxysporum suggest its potential use as a natural antifungal agent for agricultural applications. [] Further research is needed to fully explore this potential.

Q14: What is the role of this compound in attracting the banana weevil?

A15: (2R,5S)-theaspirane has been identified as the primary kairomone released by senesced banana leaves, attracting the banana weevil (Cosmopolites sordidus). This finding has significant implications for developing new, environmentally friendly pest management strategies for banana plantations. []

Q15: Are there any potential applications of this compound in pest management?

A16: The identification of (2R,5S)-theaspirane as a potent attractant for the banana weevil presents an opportunity to develop traps for monitoring and controlling this pest. The use of such traps could minimize the reliance on synthetic pesticides, promoting more sustainable agricultural practices. []

Q16: What are some areas where further research on this compound is needed?

A16: Further investigation is warranted in exploring the full potential of this compound and its derivatives, including:

- Detailed Structure-Activity Relationship (SAR) studies: A comprehensive understanding of how structural modifications influence the aroma, stability, and biological activity of this compound will enable the design of novel analogs with tailored properties. [, , ]

- Biotransformation and metabolic pathways: Investigating the biotransformation of this compound by various organisms, including fungi, can lead to the discovery of novel derivatives with potentially valuable properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。